2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone

Carbonyl hydration gem‑diol equilibrium Electrophilicity

2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone (CAS 76911-72-3) is a heavily fluorinated aromatic ketone that belongs to the α,α,α-trifluoromethyl ketone class. Its molecular architecture features a strongly electron-withdrawing nitro group at the 3‑position, a second trifluoromethyl substituent at the 5‑position, and a trifluoroacetyl carbonyl group directly attached to the phenyl ring.

Molecular Formula C9H3F6NO3
Molecular Weight 287.117
CAS No. 76911-72-3
Cat. No. B2429764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone
CAS76911-72-3
Molecular FormulaC9H3F6NO3
Molecular Weight287.117
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)C(F)(F)F
InChIInChI=1S/C9H3F6NO3/c10-8(11,12)5-1-4(7(17)9(13,14)15)2-6(3-5)16(18)19/h1-3H
InChIKeyITXJKPFWCVBOEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone (CAS 76911-72-3) – A High-Fluorine Trifluoromethyl Aryl Ketone Building Block


2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone (CAS 76911-72-3) is a heavily fluorinated aromatic ketone that belongs to the α,α,α-trifluoromethyl ketone class. Its molecular architecture features a strongly electron-withdrawing nitro group at the 3‑position, a second trifluoromethyl substituent at the 5‑position, and a trifluoroacetyl carbonyl group directly attached to the phenyl ring . This combination of functional groups yields a distinct electronic environment that fundamentally alters the carbonyl reactivity, hydration behaviour, and subsequent utility as a synthetic intermediate compared to its closest methyl-ketone analogue, 1‑[3‑nitro‑5‑(trifluoromethyl)phenyl]ethanone (CAS 39174‑87‑3) .

Why Generic Substitution of 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone with a Methyl Ketone Analogue Fails


The trifluoromethyl ketone functionality is not a simple isosteric replacement for a methyl ketone. The strong electron‑withdrawing effect of the CF3 group increases the partial positive charge on the carbonyl carbon, dramatically favouring hydration and nucleophilic addition. This manifests in equilibrium hydration constants that differ by orders of magnitude [1] and in reduction potentials that are shifted by several hundred millivolts [2]. Consequently, the compound’s reactivity in aqueous buffers, its selectivity in chemoenzymatic reductions, and its ability to act as a transition‑state mimic for serine proteases are irreproducible with a methyl‑ketone analogue. The additional ring‑bound nitro and trifluoromethyl substituents further polarise the aromatic system, reinforcing these differences relative to even the parent unsubstituted trifluoroacetophenone. Procurement decisions must therefore be driven by the specific electronic profile of the CF3CO– moiety rather than by structural similarity alone.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone – Head‑to‑Head and Cross‑Study Comparisons


Carbonyl Hydration Equilibrium: >500‑Fold Shift Relative to Methyl Ketone Analogue

The target compound, by virtue of its trifluoromethyl ketone group, exhibits a hydration‑dehydration equilibrium constant (Kd) in the range 0.0036–0.018 at 25 °C, measured for the parent α,α,α‑trifluoroacetophenone scaffold. In stark contrast, the hydration constant (Kh) of the methyl‑ketone analogue acetophenone is reported as 6.6 × 10⁻⁶. The 3‑nitro‑5‑CF₃ substituents on the aryl ring are expected to further withdraw electron density, shifting the equilibrium even more toward the hydrate form. Therefore, for the direct analogue 1‑[3‑nitro‑5‑(trifluoromethyl)phenyl]ethanone (CAS 39174‑87‑3), the hydrate population is effectively negligible, while the target compound exists predominantly as the gem‑diol in aqueous solution. [1] [2]

Carbonyl hydration gem‑diol equilibrium Electrophilicity Trifluoromethyl ketone reactivity

Carbonyl Electrophilicity: Polarographic Reduction Potential Shift of ~0.6 V

The strong electron‑withdrawing CF₃ group lowers the energy of the carbonyl π* orbital, making the ketone substantially more electrophilic. Polarographic measurements on α,α,α‑trifluoroacetophenone show a first reduction wave at approximately −0.95 V vs. SCE in acidic aqueous media, whereas acetophenone reduces at approximately −1.58 V vs. SCE under comparable conditions. The 0.63 V anodic shift signifies that the target compound accepts electrons far more readily, enabling selective reductions and nucleophilic additions that are not feasible with the methyl‑ketone comparator. [1]

Reduction potential Electrophilic carbonyl Polarography Trifluoromethyl ketone

Fluorine Density: 2× Higher Fluorine Loading for Advanced Materials Applications

The molecular formula of the target compound is C₉H₃F₆NO₃ (MW 287.12), containing six fluorine atoms per molecule. The closest methyl‑ketone analogue, 1‑[3‑nitro‑5‑(trifluoromethyl)phenyl]ethanone (CAS 39174‑87‑3), has the formula C₉H₆F₃NO₃ (MW 233.14) and contains only three fluorine atoms. Per unit mass introduced into a polymer backbone or coating formulation, the target compound therefore delivers twice the fluorine density. In fluorinated materials, higher fluorine content is systematically correlated with improved thermal stability, lower surface energy, and enhanced chemical resistance.

Fluorinated building block Fluorine loading Thermal stability Hydrophobicity

Commercial Availability and Purity: ≥95 % Consistency Across Suppliers

The target compound is stocked by multiple independent suppliers (Apollo Scientific, CymitQuimica, Combi‑Blocks, Alfa Chemistry, Chemscene) at a minimum purity of 95 %. The methyl‑ketone analogue 39174‑87‑3 is also available at 95 % purity from Apollo Scientific, but its supplier base is narrower. The broader multi‑vendor availability of the target compound reduces supply‑chain risk for long‑term research programmes and is accompanied by consistent storage recommendations (ambient temperature, sealed dry).

Procurement reliability Purity specification Supply chain Reproducibility

Synthetic Utility as a Precursor to Serine Protease Inhibitor Scaffolds

Trifluoromethyl ketones are established transition‑state mimics for serine proteases because the hydrated gem‑diol form resembles the tetrahedral intermediate of peptide hydrolysis. Patent US5296591 discloses a series of peptide‑trifluoromethylketone derivatives with human leukocyte elastase (HLE) inhibitory activity. The target compound, bearing both a trifluoromethyl ketone and a nitro group amenable to further functionalization (e.g., reduction to amine, SNAr displacement), serves as a compact aromatic head‑group precursor for constructing such inhibitors. The methyl‑ketone analogue cannot form the stable hydrate required for effective serine‑protease inhibition and is therefore not a viable replacement in this application. [1]

Human leukocyte elastase Trifluoromethylketone inhibitor Transition‑state analogue Building block

Preferred Application Scenarios for 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone Based on Differentiation Evidence


Serine Protease Inhibitor Lead‑Generation Programmes

The compound’s high hydrate population (>500‑fold greater than the methyl‑ketone analogue) makes it the appropriate electrophilic warhead for designing transition‑state analogue inhibitors targeting human leukocyte elastase, tryptase, or chymase. The 3‑nitro group provides a synthetic handle for subsequent reduction to aniline or nucleophilic aromatic substitution, enabling late‑stage diversification. Researchers building on the trifluoromethylketone pharmacophore disclosed in US5296591 should procure this building block rather than the methyl‑ketone comparator to ensure the requisite hydrate‑dependent inhibitory mechanism. [1]

Synthesis of High‑Fluorine‑Content Oligomers and Coatings

With six fluorine atoms and a molecular weight of 287.12 Da, this compound delivers 0.0209 mol F g⁻¹, a 1.62‑fold mass‑normalised enhancement over the methyl‑ketone analogue. This property is directly relevant to the preparation of low‑surface‑energy, thermally stable, and chemically resistant fluorinated polymers. Incorporating the target monomer reduces the mass fraction of non‑fluorinated spacer required to achieve a given fluorine loading, improving material performance metrics.

Chemoselective Carbonyl Transformations Requiring Differentiated Electrophilicity

The 0.63 V anodic shift in reduction potential relative to the methyl‑ketone analogue permits selective electrochemical or chemical reduction of the trifluoromethyl ketone function in the presence of less electrophilic carbonyl groups. This property is valuable in multi‑step syntheses where orthogonal reactivity is required, such as in the construction of complex fluorinated intermediates for agrochemical or pharmaceutical research. [2]

Aqueous‑Phase Bioconjugation and Enzyme‑Mechanism Probes

Because the compound exists predominantly as the gem‑diol in aqueous buffer, it is pre‑organised for interaction with enzymes that recognise tetrahedral intermediates. This makes it suitable for developing activity‑based probes, covalent inhibitors, or mechanistic tools for hydrolase enzymes, where the methyl‑ketone comparator would remain predominantly in the unreactive ketone form and fail to engage the catalytic machinery. [1]

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